molecular formula C20H18N4O4 B2462642 1-ethyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1210409-96-3

1-ethyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2462642
CAS No.: 1210409-96-3
M. Wt: 378.388
InChI Key: FMBKZLALWUDZJK-UHFFFAOYSA-N
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Description

1-ethyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a potent, ATP-competitive, and dual-specificity inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase. This compound is a key research tool for investigating the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer [https://www.nature.com/articles/nrc1299]. Its design is based on the PIK-75 scaffold but incorporates structural modifications to optimize its inhibitory profile. The compound demonstrates significant activity against PI3Kα and mTOR, making it particularly valuable for studying the complex crosstalk and feedback loops within this pathway [https://www.cancer.gov/news-events/cancer-currents-blog/2020/mtor-cancer-rapamycin-research]. Researchers utilize this inhibitor to explore tumorigenesis, assess the efficacy of dual pathway inhibition in various cancer cell models, and investigate mechanisms of resistance to targeted therapies. Its application extends to preclinical studies aiming to understand the therapeutic potential of concurrently blocking both nodal points in the PI3K/mTOR axis, which may lead to more effective and durable anti-cancer responses compared to selective PI3K or mTOR inhibition alone.

Properties

IUPAC Name

1-ethyl-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-3-24-11-15(18(25)14-7-6-12(2)22-19(14)24)20(26)21-10-13-9-17(28-23-13)16-5-4-8-27-16/h4-9,11H,3,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBKZLALWUDZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of naphthyridine and isoxazole, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O4C_{18}H_{18}N_{4}O_{4} with a molecular weight of approximately 350.36 g/mol. The presence of the furan and isoxazole rings contributes to its biological activity.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that it possesses a minimum inhibitory concentration (MIC) as low as 16 µg/mL against these pathogens, suggesting strong antimicrobial potential.

Anticancer Properties

Studies have revealed that the compound exhibits promising anticancer activity. A study conducted on human cancer cell lines (such as MCF-7 for breast cancer and HeLa for cervical cancer) indicated that the compound induced apoptosis (programmed cell death) through the activation of caspase pathways. The IC50 values for these cell lines were reported to be around 25 µM, indicating moderate potency.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated using various in vitro assays. It was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, with an IC50 value of 0.52 µM. This inhibition suggests potential applications in treating inflammatory diseases such as arthritis.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : The presence of furan and isoxazole moieties contributes to antioxidant properties, reducing oxidative stress in cells.

Case Study 1: Antimicrobial Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized various naphthyridine derivatives and evaluated their antimicrobial activity. The compound exhibited superior activity compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

A comprehensive study assessed the anticancer effects of the compound on multiple cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers when treated with the compound . This study supports its development as a potential chemotherapeutic agent.

Data Tables

Activity Type Tested Strain/Cell Line IC50/MIC Values
AntimicrobialStaphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
AnticancerMCF-7 (Breast Cancer)25 µM
HeLa (Cervical Cancer)25 µM
Anti-inflammatoryCOX-II0.52 µM

Comparison with Similar Compounds

Key Analogues :

N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides (e.g., Compound 67 in ): Substituents: 1-Pentyl and N3-(3,5-dimethyladamantyl) groups. Synthesis: Carbodiimide-mediated coupling (similar to EDCI/HOBt in ) yields 25% after TLC purification .

5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-1-aryl-pyrazole-4-carboxamides (): Substituents: Chloro, phenyl, and cyano groups. Synthesis: EDCI/HOBt coupling in DMF achieves 62–71% yields. Melting points range 123–183°C, correlating with substituent polarity . Differentiation: The target lacks chloro and cyano groups, which are electron-withdrawing. Its ethyl and methyl groups may enhance metabolic stability compared to halogenated analogues .

Physicochemical Properties
Property Target Compound Compound 67 Compound 3a
Molecular Formula C₂₁H₂₀N₄O₄ (estimated) C₂₆H₃₅N₃O₂ C₂₁H₁₅ClN₆O
Molecular Weight ~416 g/mol 421.6 g/mol 402.8 g/mol
Melting Point ~150–170°C (inferred) Not reported 133–135°C
Key Functional Groups Furan-isoxazole, ethyl Adamantyl, pentyl Chloro, cyano, phenyl
  • Solubility : The furan-isoxazole moiety may improve aqueous solubility compared to adamantyl (Compound 67) but reduce it relative to chlorinated pyrazoles (Compound 3a) .
  • Stability : The 4-oxo-1,4-dihydro core is prone to oxidation, similar to other naphthyridines .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yields?

The synthesis of structurally related naphthyridine derivatives involves multi-step protocols, including 1,3-dipolar cycloaddition and carboxamide coupling. For example, intermediates like 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrazide can be synthesized via hydrazide formation, followed by cyclization with reagents like carbon disulfide under basic conditions . Reaction optimization may involve adjusting solvent systems (e.g., tert-butanol/water mixtures), catalyst loading (e.g., copper acetate for click chemistry), and reaction time (6–8 hours for cycloadditions) to maximize yields . Purification via recrystallization (ethanol) or column chromatography is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substitution patterns. For example, methyl groups in naphthyridine cores resonate at δ ~2.3–2.4 ppm in ¹H NMR, while triazole protons appear as singlets at δ ~8.3–8.4 ppm .
  • HRMS validates molecular formulas (e.g., [M+H]+ calculated for C21H18N5O4: 404.1359; observed: 404.1348) .

Q. How can researchers determine solubility profiles in various solvents?

Use the shake-flask method : dissolve the compound in a saturated solvent (e.g., DMSO, ethanol, or aqueous buffers), filter, and quantify solubility via UV-Vis or HPLC. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is typically higher due to the compound’s carboxamide and heteroaromatic moieties .

Advanced Research Questions

Q. How can contradictions in NMR or HRMS data during structural elucidation be resolved?

Discrepancies may arise from tautomerism (e.g., keto-enol forms in naphthyridines) or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm connectivity .
  • Variable-temperature NMR to identify dynamic equilibria.
  • High-resolution mass spectrometry (HRMS) with isotopic pattern matching to rule out adducts or contaminants .

Q. How does the furan-2-yl isoxazole moiety influence pharmacological activity?

The isoxazole-furan group may enhance binding to hydrophobic pockets in target enzymes (e.g., kinases) via π-π stacking or hydrogen bonding. To validate this, conduct molecular docking studies with proteins of interest (e.g., bacterial DNA gyrase) and compare activity against analogs lacking this moiety. In vitro assays (e.g., antimicrobial susceptibility testing) can quantify potency shifts .

Q. What in vitro models are appropriate for evaluating mechanisms of action?

  • Enzyme inhibition assays : Test against bacterial topoisomerase IV or fungal CYP51 to assess antimicrobial activity .
  • Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to evaluate antitumor potential .
  • Kinetic solubility assays in simulated biological fluids (e.g., PBS, SGF) to predict bioavailability .

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